molecular formula C23H31N3O2S B251220 N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea

N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea

Cat. No. B251220
M. Wt: 413.6 g/mol
InChI Key: CMSIQXBOXYYUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea, also known as AAMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AAMT is a thiourea derivative that exhibits a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea involves its interaction with various cellular targets. N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea binds to the active site of the NS5B polymerase enzyme, which inhibits its activity and prevents viral replication. It also activates the caspase-dependent pathway in cancer cells, leading to apoptosis. N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Biochemical and Physiological Effects:
N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea exhibits a range of biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits viral replication, and reduces inflammation. N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. It has been shown to improve the cognitive function of mice with Alzheimer's disease by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea also has some limitations. It is a relatively new compound, and its long-term toxicity and safety have not been fully evaluated. It also has low solubility in water, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea. One potential application is in the treatment of viral infections, particularly HCV. N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has been shown to be effective against drug-resistant strains of HCV, making it a promising candidate for the development of new antiviral drugs. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has been shown to improve cognitive function in mice with Alzheimer's disease, and further research is needed to evaluate its potential therapeutic benefits in humans. Finally, N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea could be used as a tool for studying various cellular processes, including apoptosis, cell cycle regulation, and inflammation. Further research is needed to fully understand the mechanisms of action of N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea and its potential applications in biomedical research.

Synthesis Methods

The synthesis of N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea involves the reaction of 1-adamantylacetyl chloride with 2-(4-morpholinyl)aniline in the presence of thiourea. The reaction is carried out in anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran. The product is then purified using column chromatography or recrystallization to obtain pure N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea.

Scientific Research Applications

N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea induces apoptosis in cancer cells by activating the caspase-dependent pathway, which leads to cell death. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase.
N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has also been studied for its antiviral activity against the hepatitis C virus (HCV). It inhibits the replication of HCV by targeting the viral NS5B polymerase enzyme. N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea has been shown to be effective against both wild-type and drug-resistant strains of HCV.
In addition, N-(1-adamantylacetyl)-N'-[2-(4-morpholinyl)phenyl]thiourea exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.

properties

Molecular Formula

C23H31N3O2S

Molecular Weight

413.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[(2-morpholin-4-ylphenyl)carbamothioyl]acetamide

InChI

InChI=1S/C23H31N3O2S/c27-21(15-23-12-16-9-17(13-23)11-18(10-16)14-23)25-22(29)24-19-3-1-2-4-20(19)26-5-7-28-8-6-26/h1-4,16-18H,5-15H2,(H2,24,25,27,29)

InChI Key

CMSIQXBOXYYUFR-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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